Naphthalene 1,2-oxide
Description
Structure
3D Structure
Properties
IUPAC Name |
1a,7b-dihydronaphtho[1,2-b]oxirene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c1-2-4-8-7(3-1)5-6-9-10(8)11-9/h1-6,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQIJIALOJPIKGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3C(O3)C=CC2=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20864742 | |
| Record name | 1a,7b-Dihydronaphtho[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Naphthalene epoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17180-88-0 | |
| Record name | 1a,7b-Dihydronaphth[1,2-b]oxirene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17180-88-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphth(1,2-b)oxirene, 1a,7b-dihydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017180880 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1a,7b-Dihydronaphtho[1,2-b]oxirene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20864742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Naphthalene epoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
42 - 46 °C | |
| Record name | Naphthalene epoxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0006215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for Naphthalene 1,2 Oxide and Its Derivatives
Chemical Synthesis Approaches
Chemical strategies for the synthesis of naphthalene (B1677914) 1,2-oxide primarily revolve around the direct oxidation of naphthalene. These methods offer versatility in terms of scale and the potential for analogue synthesis through the use of substituted naphthalenes.
Epoxidation Reactions for Naphthalene 1,2-Oxide Formation
The direct epoxidation of naphthalene is a primary route to this compound. This transformation is typically achieved using potent oxidizing agents. One common method involves the use of m-chloroperoxybenzoic acid (m-CPBA), which can generate the bis-oxide of naphthalene, albeit in low yields. For higher efficiency, more electrophilic reagents are required. Methyl(trifluoromethyl)dioxirane (TFMDO) has been shown to be a highly effective reagent for the high-yield epoxidation of naphthalene. ebi.ac.uk
More recently, catalytic approaches have been developed to achieve this transformation under milder conditions. A notable example is the use of a novel electron-rich and sterically encumbered manganese catalyst in conjunction with amino acid co-ligands. This system utilizes aqueous hydrogen peroxide as the oxidant and allows for the enantioselective epoxidation of a range of naphthalenes. The synergy between the manganese catalyst and the amino acid is crucial for both the chemical and enantioselectivity of the reaction. ebi.ac.uk
| Oxidizing Agent/Catalyst System | Key Features | Reported Outcome |
|---|---|---|
| m-Chloroperoxybenzoic acid (m-CPBA) | Common peroxy acid oxidant. | Can generate the bis-oxide in low yields. ebi.ac.uk |
| Methyl(trifluoromethyl)dioxirane (TFMDO) | Highly electrophilic dioxirane. | Achieves high-yield epoxidation. ebi.ac.uk |
| Manganese Catalyst with Amino Acid Co-ligand / H₂O₂ | Mild conditions, catalytic, and enantioselective. | Enantioselective formation of arene oxides. ebi.ac.uk |
Oxidative Cyclization Routes to this compound Analogues
While direct epoxidation targets the naphthalene core, oxidative cyclization strategies are employed to construct fused heterocyclic systems that are analogues of this compound. These methods typically involve the intramolecular cyclization of a functionalized naphthalene precursor.
One such approach involves the one-pot oxidative cyclization of 2-hydroxy-1-naphthaldehyde (B42665) oxime. Using lead(IV) acetate (B1210297) as the oxidant, this reaction yields two isomeric products: naphtho[1,2-d]isoxazole 2-oxide and naphtho[1,8-de] wikipedia.orgnih.govoxazine. researchgate.net The formation of these products is proposed to proceed through a common o-nitroso quinonemethide intermediate. This method provides a route to naphthalene analogues where the epoxide ring is replaced by a different oxygen- and nitrogen-containing heterocyclic ring system. researchgate.net
Another strategy involves the oxidative o-cyclization of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime with phenyliodine(III) diacetate (PIDA) to produce 9-methoxynaphtho[1,2-d]isoxazole 2-oxide. mdpi.com These examples demonstrate the utility of oxidative cyclization in generating a diverse range of naphthalene-fused heterocycles.
Stereoselective Synthesis of this compound Enantiomers
The biological activity of this compound is highly dependent on its stereochemistry. Consequently, the stereoselective synthesis of its enantiomers, (+)-(1R,2S)-naphthalene 1,2-oxide and (–)-(1S,2R)-naphthalene 1,2-oxide, is of significant interest.
A recently developed chemical method achieves this through enantioselective dearomative epoxidation using a chiral manganese catalyst. ebi.ac.uk In combination with an N-protected amino acid, such as tert-butyl leucine, this catalyst activates aqueous hydrogen peroxide to perform the enantioselective epoxidation of various naphthalenes. The choice of the amino acid co-ligand has a significant impact on the selectivity of the reaction, allowing for targeted synthesis of specific enantiomers. ebi.ac.uk
Biocatalytic methods, discussed in more detail in section 2.2, are also a primary source of enantiomerically pure naphthalene 1,2-oxides. For instance, different isozymes of cytochrome P-450 exhibit distinct stereoselectivity. Cytochrome P-450b predominantly forms the (–)-(1S,2R)-oxide, whereas cytochrome P-450c favors the formation of the (+)-(1R,2S)-oxide. acs.org
Synthesis of Isotope-Labeled this compound for Mechanistic Elucidation
Isotopically labeled compounds are invaluable tools for studying reaction mechanisms and metabolic pathways. The synthesis of labeled this compound and its precursors allows for the tracing of atoms through complex transformations.
For example, the synthesis of naphthalene derivatives incorporating an adjacent ¹³C spin pair has been achieved. nih.gov This was accomplished using a commercially available ¹³C₂-labeled building block through a series of reactions including thermal alkynyl- and arylcyclobutenone rearrangements. Such labeled compounds are crucial for advanced NMR studies, including those involving nuclear singlet states. nih.gov
In another application, ¹⁸O-labeled naphthalene endoperoxides have been synthesized to serve as a clean source of ¹⁸O-labeled singlet oxygen. researchgate.net This is particularly useful for mechanistic studies of photosensitized reactions in biological media. While not a direct synthesis of labeled this compound, these examples highlight the strategies used to introduce isotopic labels into the naphthalene framework or related structures to probe reaction mechanisms. The use of stable isotopes like deuterium (B1214612) and ¹³C, in conjunction with mass spectrometry and NMR, is a powerful approach for understanding the disposition and metabolic fate of naphthalene. nih.gov
Biocatalytic and Enzymatic Synthesis
Biocatalytic methods offer a highly selective and environmentally benign alternative to chemical synthesis for the production of this compound. These methods leverage the specificity of enzymes to achieve high regio- and stereoselectivity under mild reaction conditions.
Enzyme-Mediated Oxygenation of Naphthalene
Several enzyme systems are known to catalyze the oxygenation of naphthalene to form this compound. These are often the initial step in the metabolic degradation of naphthalene in various organisms.
Fungal Peroxygenases: The recombinant peroxygenase from the fungus Agrocybe aegerita (rAaeUPO), and its evolved variants like PaDa-I, can catalyze the epoxidation of naphthalene. wikipedia.orggoogle.com The reaction uses hydrogen peroxide as the oxygen source. The resulting naphthalene-1,2-epoxide is relatively stable under the reaction conditions but can be observed to rearrange to 1-naphthol (B170400). Isotope labeling experiments using H₂¹⁸O₂ have confirmed that the incorporated oxygen atom originates from the hydrogen peroxide. wikipedia.org
Naphthalene Dioxygenase: The enzyme system naphthalene dioxygenase, from Pseudomonas sp. strain NCIB 9816, is a multi-component enzyme that catalyzes the incorporation of one molecule of oxygen into the aromatic nucleus of naphthalene. researchgate.net This enzymatic reaction requires NADH as a cofactor and results in the formation of (+)-cis-(1R,2S)-dihydroxy-1,2-dihydronaphthalene, with this compound being a key intermediate.
Cytochrome P-450 Monooxygenases: In mammals, the metabolism of naphthalene is primarily mediated by cytochrome P-450 (CYP) enzymes, which convert naphthalene into its isomeric epoxides, the (+)-(1R,2S)- and (–)-(1S,2R)-oxides. nih.govacs.org These arene oxides are the initial metabolites and are considered obligate steps in naphthalene-induced toxicity. Different CYP isozymes exhibit different stereoselectivities. For instance, studies with purified, reconstituted systems have shown that cytochrome P-450b produces a predominance of the (–)-(1S,2R)-oxide (74%), while cytochrome P-450c favors the (+)-(1R,2S)-oxide (73% to >95%). acs.org
| Enzyme System | Source Organism/System | Cofactor/Co-substrate | Primary Product/Intermediate | Stereoselectivity |
|---|---|---|---|---|
| Fungal Peroxygenase (e.g., rAaeUPO, PaDa-I) | Agrocybe aegerita | H₂O₂ | This compound | Can yield non-racemic products. wikipedia.org |
| Naphthalene Dioxygenase | Pseudomonas sp. | NADH, O₂ | (+)-cis-(1R,2S)-Dihydroxy-1,2-dihydronaphthalene (via epoxide) | Highly stereoselective. researchgate.net |
| Cytochrome P-450b | Mammalian (reconstituted system) | NADPH, O₂ | This compound | Predominantly (–)-(1S,2R)-oxide. acs.org |
| Cytochrome P-450c | Mammalian (reconstituted system) | NADPH, O₂ | This compound | Predominantly (+)-(1R,2S)-oxide. acs.org |
Directed Evolution and Engineering of Enzymes for this compound Production
Directed evolution has emerged as a powerful strategy for tailoring enzymes to specific industrial and synthetic needs, overcoming the limitations of natural biocatalysts. nobelprize.orgcaltech.edu This process, which mimics natural evolution in a laboratory setting, involves iterative rounds of gene mutagenesis, expression, and screening to identify enzyme variants with desired properties such as enhanced activity, altered substrate specificity, or improved stability. caltech.edu In the context of this compound production, directed evolution and protein engineering have been applied to various monooxygenases to improve their ability to oxidize naphthalene. Since this compound is an unstable intermediate that rapidly rearranges to 1-naphthol and 2-naphthol (B1666908), research efforts have focused on enhancing the formation and controlling the regioselectivity of these naphthol products as a proxy for the initial epoxidation event. core.ac.uk
Key enzyme classes that have been successfully engineered for this purpose include toluene (B28343) monooxygenases and cytochrome P450s. These biocatalysts have been modified to not only increase the rate of naphthalene conversion but also to control the specific position on the naphthalene ring that is oxidized, thereby dictating the ratio of the resulting naphthol isomers.
Engineering of Toluene Monooxygenases
Toluene monooxygenases (TMOs) are multicomponent enzyme systems known for their ability to oxidize a range of aromatic compounds. Their natural activity on naphthalene has made them prime candidates for protein engineering.
Toluene ortho-Monooxygenase (TOM): Directed evolution was successfully used to enhance the activity of toluene ortho-monooxygenase (TOM) from Burkholderia cepacia G4. A variant, named TOM-Green, was developed through DNA shuffling. When expressed in Escherichia coli, whole cells containing TOM-Green synthesized 1-naphthol at a rate six times faster than the wild-type enzyme. nih.gov Despite the significant rate enhancement, the regioselectivity of the oxidation was largely unchanged, with the product being greater than 97% 1-naphthol, indicating a consistent formation of the this compound intermediate followed by a preferential rearrangement. nih.gov
Toluene-4-Monooxygenase (T4MO): The toluene 4-monooxygenase (T4MO) from Pseudomonas mendocina KR1 naturally exhibits a higher rate of naphthalene oxidation compared to other wild-type TMOs but produces a nearly equal mixture of 1-naphthol (52%) and 2-naphthol (48%). epa.gov To improve its regiospecificity, site-directed mutagenesis was performed on key residues within the α-hydroxylase subunit, TmoA. By targeting the I100 residue, researchers could significantly shift the product distribution. For instance, the I100A, I100S, and I100G mutants enhanced the selectivity for 2-naphthol to between 88% and 95%. Conversely, the I100L and G103S/A107G variants increased the selectivity for 1-naphthol to 87% and 99%, respectively, while maintaining high oxidation rates. epa.gov These results demonstrate the high degree of control over the regiochemistry of naphthalene epoxidation achievable through targeted mutations in the enzyme's active site.
Engineering of Cytochrome P450s
Cytochrome P450 monooxygenases are a versatile superfamily of heme-containing enzymes capable of oxidizing a vast array of substrates. researchgate.net The well-characterized cytochrome P450cam (CYP101) from Pseudomonas putida has been a common scaffold for engineering new catalytic functions. core.ac.uk
Wild-type P450cam has negligible activity towards naphthalene. However, by performing site-directed mutagenesis at a single active site residue, Y96, its catalytic activity was dramatically altered. Replacing tyrosine (Y96) with hydrophobic residues like phenylalanine (Y96F) or alanine (B10760859) (Y96A) resulted in mutants that could oxidize naphthalene at rates one to two orders of magnitude faster than the wild-type enzyme. core.ac.uk The oxidation proceeds via a this compound intermediate, which is consistent with the observed product profile of 97% 1-naphthol and 3% 2-naphthol across all tested P450cam variants. This consistent product ratio suggests that while the Y96 mutations were crucial for enabling substrate access and turnover, they did not significantly alter the inherent regioselectivity of the oxygen insertion step. core.ac.uk
The following table summarizes the research findings on the directed evolution and engineering of enzymes for naphthalene oxidation, which proceeds via the this compound intermediate.
Reactivity and Mechanistic Investigations of Naphthalene 1,2 Oxide
Ring-Opening Mechanisms
The strained epoxide ring of naphthalene (B1677914) 1,2-oxide is susceptible to cleavage through several pathways, including acid-catalyzed and nucleophilic attacks, as well as intramolecular rearrangements.
Acid-Catalyzed Ring Opening Pathways
The ring-opening of naphthalene 1,2-oxide is subject to specific acid catalysis, proceeding through the formation of carbocation intermediates. acs.org This process involves a rate-limiting cleavage of a carbon-oxygen bond to generate a carbocation, which then rapidly loses a proton to form a naphthol. acs.org The reaction is analogous to that of benzene (B151609) oxide. acs.org
Under acidic conditions, the isomerization of this compound is mechanistically distinct from the spontaneous isomerization that occurs in neutral or basic conditions. acs.org For instance, studies with deuterated naphthalene 1,2-oxides have shown that the extent of deuterium (B1214612) retention in the resulting 1-naphthol (B170400) is dependent on the pH of the environment. acs.org In acidic buffers (pH 3 and 4), [1-²H]this compound yields 1-naphthol with a lower deuterium retention (58-59%) compared to [2-²H]this compound (85% retention). acs.org This difference indicates distinct mechanistic pathways at low pH. acs.org
The acid-catalyzed hydrolysis of related naphthalene dihydrodiols also provides insight into the carbocation intermediates. The dehydration of naphthalene-cis-1,2-dihydrodiols proceeds through the formation of β-hydroxynaphthalenium ion intermediates. researchgate.net The stability of these carbocations, influenced by substituent effects, determines the reaction rate. researchgate.net
Nucleophilic Ring Opening Reactions
This compound readily reacts with various nucleophiles, leading to the formation of trans-disubstituted cyclohexadiene derivatives. semanticscholar.orgnih.gov These reactions are significant as they provide a pathway to synthetically useful building blocks. nih.govacs.org
The epoxide ring can be opened by nucleophiles such as water, amines, and thiols. semanticscholar.orgcuny.edu For example, in aqueous media under neutral to basic conditions, this compound reacts with nucleophiles to yield trans-5,6-disubstituted-1,3-cyclohexadienes. semanticscholar.org The addition of the nucleophile typically occurs at the C2 position. nih.gov
A notable example is the reaction with sodium azide (B81097) (NaN₃), which results in the selective attack at the C1 position of the epoxide, yielding a 1-azido-2-ol product. acs.org The presence of glutathione (B108866) (GSH) leads to the formation of S-(1,2-dihydro-2-hydroxynaphthyl)-glutathione, a conjugate formed both enzymatically and non-enzymatically. epa.govepa.gov The formation of this conjugate increases at the expense of naphthol and dihydrodiol products when GSH concentrations are higher. epa.govepa.gov
Fungal peroxygenases can catalyze the epoxidation of naphthalene, and the resulting naphthalene epoxides can be subjected to nucleophilic ring-opening to produce non-racemic trans-disubstituted cyclohexadiene derivatives. nih.gov
Rearrangement Pathways: The NIH Shift Mechanism
A significant rearrangement pathway for this compound is the NIH shift, an intramolecular migration of a substituent (like deuterium) during the aromatization to a phenol. acs.orgpnas.org This mechanism is a characteristic feature of the metabolism of aromatic compounds via arene oxides. acs.org
The NIH shift is evident from studies using deuterated naphthalene. The fungal metabolism of [1-²H]naphthalene produces 1-naphthol with 78% retention of deuterium, which has migrated from the C-1 to the C-2 position. nih.govepa.gov Similarly, the marine cyanobacterium Oscillatoria sp. strain JCM converts [1-²H]naphthalene and [2-²H]naphthalene to 1-naphthol with 68% and 74% deuterium retention, respectively. nih.gov These findings strongly suggest that 1-naphthol formation proceeds through a this compound intermediate that rearranges via the NIH shift. nih.govnih.gov
The extent of the NIH shift is pH-dependent. Under neutral or basic conditions, both [1-²H]- and [2-²H]naphthalene 1,2-oxides rearrange to 1-naphthol with approximately 80% deuterium retention, indicating a common intermediate, likely the keto tautomer of 1-naphthol. acs.org The subsequent enolization to 1-naphthol is associated with an isotope effect. acs.org In contrast, under acidic conditions, the deuterium retention from [1-²H]this compound is lower, suggesting a different, acid-catalyzed isomerization mechanism. acs.org
Formation of Naphthols and Dihydrodiols from this compound
This compound is a crucial intermediate in the formation of several key metabolites of naphthalene, primarily 1-naphthol, 2-naphthol (B1666908), and trans-1,2-dihydroxy-1,2-dihydronaphthalene (naphthalene-1,2-dihydrodiol). nih.govcdc.govresearchgate.net
Formation of Naphthols: The spontaneous isomerization of this compound is a major pathway leading to the formation of naphthols. cdc.govasm.org 1-Naphthol is the predominant product of this rearrangement. acs.orgresearchgate.net For example, under acidic conditions (pH < 7), this compound hydrolyzes to form 1-naphthol as the major product with only trace amounts of 2-naphthol. researchgate.net The ratio of 1-naphthol to 2-naphthol can vary depending on the biological system. For instance, incubations with rat liver microsomes can produce 12-15% 2-naphthol, while rabbit liver microsomes form only 1-3% 2-naphthol. epa.gov
Formation of Dihydrodiols: this compound can be enzymatically hydrated by epoxide hydrolase to form trans-1,2-dihydroxy-1,2-dihydronaphthalene. cdc.govbohrium.com This dihydrodiol was the major stable metabolite produced by human liver microsomes. cdc.gov The formation of the trans-dihydrodiol involves the addition of a water molecule to the C-2 position of the this compound intermediate. nih.govepa.gov Isotope labeling studies with ¹⁸O-enriched water have confirmed that one of the oxygen atoms in the dihydrodiol comes from water. epa.gov The stereochemistry of this enzymatic hydration is highly selective. nih.govepa.gov
Kinetic and Thermodynamic Stability Studies of this compound
The stability of this compound is a key factor influencing its reactivity and metabolic fate. Both kinetic and thermodynamic aspects of its stability have been investigated.
Microcalorimetric studies have measured the kinetics of the acid-catalyzed ring opening of this compound in highly aqueous media. acs.orgnih.govacs.org The reaction enthalpy for this aromatization to naphthols was determined to be -51.3 ± 1.7 kcal/mol. acs.orgnih.govacs.org
Despite being a reactive intermediate, this compound exhibits unexpectedly low reactivity in its acid-catalyzed ring opening compared to structurally related non-aromatic compounds. acs.org This suggests a greater thermodynamic stability than might be anticipated. acs.orgnih.gov Computational studies using density functional theory (DFT) have provided further insights into its stability. nih.govscialert.net While one estimate suggests a modest stabilization of about 1 kcal/mol, another calculation indicates a more significant stabilization of 2.7 kcal/mol. acs.orgnih.gov This enhanced stability is discussed in terms of homoconjugative stabilization and homoaromaticity. acs.orgnih.gov
In a pH 7.4 buffer, this compound has a half-life of approximately 2–3 minutes. cdc.gov
Factors Influencing this compound Stability
Several factors can influence the stability of this compound:
pH: The stability of this compound is highly dependent on pH. It is relatively stable at pH 9 but undergoes spontaneous hydrolysis under acidic conditions (pH < 7). acs.orgresearchgate.net
Solvent: The solvent environment can affect the rate of rearrangement. For example, the isomerization of this compound has been studied in aqueous dioxane. pnas.org
Presence of Biomolecules: The presence of proteins, such as albumin, can extend the half-life of this compound. In the presence of albumin, the half-life increases to about 11 minutes. cdc.gov This stabilization is crucial for its transport and interaction with cellular components.
Experimental and Computational Assessment of Stability
The stability of this compound, a key intermediate in naphthalene metabolism, has been a subject of both experimental and computational investigation to understand its reactivity and role in toxicity. While considered an unstable and reactive epoxide, studies have revealed nuances in its thermodynamic and kinetic stability.
Experimental assessment through heat-flow microcalorimetry has been employed to measure the kinetics of the acid-catalyzed ring-opening of this compound in highly aqueous media, which leads to the formation of naphthols. nih.gov The reaction enthalpy (ΔH) for this aromatization reaction was determined to be -51.3 ± 1.7 kcal mol⁻¹. nih.gov The observed low reactivity of this compound under these conditions was suggested to be due to a greater than expected thermodynamic stability. nih.gov An estimation of this stabilization effect, when compared to structurally related substrates, was approximately 1 kcal mol⁻¹. nih.gov
Computational studies have further elucidated the stability of this compound. Using the B3LYP hybrid functional corrected with solvation energies from semiempirical AM1/SM2 calculations, a larger stabilization value of 2.7 kcal mol⁻¹ was calculated. nih.gov This enhanced stability is theorized to originate from homoconjugative stabilization and homoaromaticity. nih.gov Quantum mechanics/molecular mechanics (QM/MM) computational methods have also indicated that while this compound is unstable, the activation barrier for the electrophilic addition on the β-carbon of naphthalene to form the oxide is higher by 2.6 kcal∙mol⁻¹ than for the α-carbon. researchgate.net This difference is potentially due to the proximity of the β-carbon to the iron-oxo group of the metabolizing enzyme, Cytochrome P450 1B1. researchgate.net Further computational work has shown a good linear correlation (slope = 0.63) between the experimentally measured free energy of activation and the calculated enthalpy of carbocation formation in water, reinforcing the link between theoretical calculations and experimental observations. nih.gov
It is also noted that the enantiomers of this compound exhibit different stabilities and reactivities. The (1S,2R)-naphthalene-oxide enantiomer is converted to its corresponding dihydrodiol much more slowly than the (1R,2S)-epoxide. nih.gov This difference in stability has biological implications, as the longer half-life of the (1S,2R) enantiomer has been associated with greater cytotoxicity in isolated murine hepatocytes. nih.gov
| Parameter | Experimental Value | Computational Value | Methodology |
| Reaction Enthalpy (ΔH) of Aromatization | -51.3 ± 1.7 kcal mol⁻¹ | Heat-flow microcalorimetry | |
| Estimated Stabilization Effect | ~1 kcal mol⁻¹ | 2.7 kcal mol⁻¹ | Comparison to related substrates / B3LYP with AM1/SM2 solvation correction |
| Activation Barrier Difference (β- vs α-addition) | 2.6 kcal∙mol⁻¹ | QM/MM |
Transformation Pathways to Downstream Reactive Intermediates
This compound is a critical branching point in the metabolic pathway of naphthalene, leading to the formation of several downstream reactive intermediates. cdc.gov This electrophilic epoxide can undergo several competing transformations. nih.govcdc.gov
One major pathway involves enzymatic hydration by epoxide hydrolase to form trans-1,2-dihydroxy-1,2-dihydronaphthalene (naphthalene 1,2-dihydrodiol). nih.govcdc.gov This dihydrodiol was identified as the major stable metabolite of naphthalene produced by human liver microsomes. cdc.gov The stereochemistry of the initial oxide influences this pathway; for instance, the (-)-(1S,2R)-naphthalene 1,2-oxide is hydrolyzed by epoxide hydrolase to a mixture of (-)-(1R,2R)- and (+)-(1S,2S)-dihydrodiols. bohrium.com The dihydrodiol itself is not the final product and can be further metabolized by dihydrodiol dehydrogenase to 1,2-dihydroxynaphthalene. cdc.gov This catechol can then be oxidized to the highly reactive 1,2-naphthoquinone. cdc.gov Computational studies support the instability of this compound and its propensity for O-C bond cleavage by cellular hydronium ions or hydroxyl radicals, facilitating its conversion to 1,2-naphthoquinone, a potential ultimate carcinogen. researchgate.net
Another significant transformation pathway is the spontaneous, non-enzymatic rearrangement (aromatization) of this compound to form 1-naphthol and 2-naphthol. nih.govcdc.gov In human liver microsomes, when epoxide hydrolase is inhibited, 1-naphthol becomes the major stable metabolite. cdc.gov Kinetic studies with pooled human liver microsomes have characterized the formation of dihydrodiol, 1-naphthol, and 2-naphthol, with CYP1A2 being the most efficient isoform for producing the dihydrodiol and 1-naphthol, and CYP3A4 for 2-naphthol. nih.gov
A third pathway involves the detoxification of this compound through conjugation with glutathione (GSH), catalyzed by glutathione-S-transferases (GSTs). nih.gov This reaction forms glutathione conjugates that are eventually excreted as mercapturic acids. cdc.gov
Finally, as a reactive electrophile, this compound can directly form covalent adducts with cellular nucleophiles, including DNA and proteins, which is a key mechanism of its toxicity. nih.gov
| Initial Reactant | Transformation Pathway | Enzyme(s)/Condition(s) | Resulting Intermediate(s) |
| This compound | Enzymatic Hydration | Epoxide Hydrolase | Naphthalene 1,2-dihydrodiol |
| Naphthalene 1,2-dihydrodiol | Dehydrogenation/Oxidation | Dihydrodiol Dehydrogenase | 1,2-Dihydroxynaphthalene, 1,2-Naphthoquinone |
| This compound | Spontaneous Rearrangement | Aqueous environment, Acid-catalyzed | 1-Naphthol, 2-Naphthol |
| This compound | Glutathione Conjugation | Glutathione-S-Transferase (GST) | Glutathione conjugates |
| This compound | Covalent Adduction | Cellular Nucleophiles | Protein and DNA adducts |
Computational and Theoretical Chemistry of Naphthalene 1,2 Oxide
Quantum Mechanical/Molecular Mechanics (QM/MM) Studies
Hybrid Quantum Mechanical/Molecular Mechanics (QM/MM) methods are powerful computational tools for investigating chemical reactions in large, complex systems like enzymes. mdpi.commpg.dersc.org These methods treat the reactive core of the system with high-level quantum mechanics (QM) while the surrounding environment, such as the protein or solvent, is described by a more computationally efficient molecular mechanics (MM) force field. mdpi.commpg.de
A key application of QM/MM has been in studying the metabolic activation of naphthalene (B1677914) by cytochrome P450 enzymes, which is a crucial step in its potential carcinogenicity. researchgate.netnih.gov Computational studies have explored the interaction between naphthalene and cytochrome P450 1B1 (CYP1B1), revealing that the enzyme can facilitate the formation of naphthalene 1,2-oxide through electrophilic addition to either the α- or β-carbon of naphthalene. researchgate.netnih.gov These QM/MM simulations provide detailed insights into the reaction mechanism and the influence of the enzyme's active site on the process. researchgate.net
Density Functional Theory (DFT) Investigations of Reaction Pathways
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure and reactivity of molecules. mdpi.com DFT calculations have been employed to investigate various reaction pathways involving this compound.
One area of focus has been the acid-catalyzed ring-opening of this compound to form naphthols. nih.govacs.org DFT calculations, using functionals like B3LYP, have been used to determine the reaction enthalpies and activation energies for these processes. nih.gov These studies help to understand the thermodynamic stability and reactivity of this compound. nih.gov
DFT has also been used to explore the oxidation of naphthalene initiated by hydroxyl radicals, a process relevant to atmospheric chemistry. researchgate.netresearchgate.net These calculations help to elucidate the complex reaction mechanisms and identify the most favorable pathways for the formation of various oxidation products. Furthermore, DFT studies have investigated the ruthenium-catalyzed isomerization of oxabicyclic alkenes, which can lead to the formation of naphthalene 1,2-oxides. researchgate.net These studies provide insights into the catalytic cycle and the factors that control the regioselectivity of the reaction. researchgate.net
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net This technique has been applied to investigate the interactions of naphthalene and its derivatives, including this compound, with various environments.
MD simulations have been used to explore the interaction between naphthalene and the active site of cytochrome P450 enzymes, providing a dynamic picture of how the substrate binds and is oriented for oxidation. researchgate.netnih.gov Additionally, MD simulations have been employed to study the adsorption of naphthalene on the surfaces of clay minerals like montmorillonite (B579905) and kaolinite, which is important for understanding its environmental fate. researchgate.netmdpi.com These simulations reveal the nature of the intermolecular forces, such as van der Waals and electrostatic interactions, that govern these adsorption processes. mdpi.com
Energy Barrier Calculations for this compound Formation and Transformation
Computational chemistry plays a crucial role in determining the energy barriers for chemical reactions, which are essential for understanding reaction rates and mechanisms. For this compound, energy barrier calculations have been performed for both its formation and subsequent transformations.
In the context of its formation by cytochrome P450, QM/MM calculations have shown that the activation barrier for the addition of oxygen to the β-carbon of naphthalene is higher than that for the α-carbon by 2.6 kcal/mol. researchgate.netnih.gov This difference in energy barriers helps to explain the observed regioselectivity of the enzymatic oxidation.
Regarding its transformation, the acid-catalyzed ring-opening of this compound to form naphthols has also been studied computationally. nih.gov DFT calculations have been used to determine the free energy of activation for this reaction. nih.gov Furthermore, the energy barriers for the isomerization of oxabicyclic alkenes to naphthalene 1,2-oxides have been calculated using DFT, with the oxidative addition step being identified as rate-determining. researchgate.net
| Reaction | Computational Method | Calculated Activation Energy (kcal/mol) |
| Naphthalene epoxidation (β-addition) by CYP1B1 | QM/MM | 2.6 (relative to α-addition) researchgate.netnih.gov |
| Ruthenium-catalyzed isomerization to this compound | DFT | Not specified |
Analysis of Electronic Structure and Reactivity Descriptors
The electronic structure of a molecule dictates its reactivity. Computational methods provide valuable tools to analyze the electronic properties of this compound and predict its chemical behavior. DFT and other quantum chemical methods are used to calculate various reactivity descriptors.
Studies have investigated the electronic structure of naphthalene itself, providing a foundation for understanding its derivatives. samipubco.comresearchgate.net For this compound, analysis of its electronic structure helps to explain its instability and propensity for ring-opening reactions. researchgate.netnih.gov Computational studies have also explored the electronic properties of related systems, such as copper complexes of naphthalene-based Schiff bases, where the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is used as a descriptor of reactivity. rsc.org
Advanced Analytical Techniques for Naphthalene 1,2 Oxide Research
Chromatographic-Mass Spectrometric Methods for Metabolite Analysis
Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of naphthalene (B1677914) metabolites. These hybrid techniques offer the high separation efficiency of chromatography and the sensitive, specific detection capabilities of mass spectrometry, making them ideal for identifying and quantifying the diverse range of compounds formed from naphthalene in biological systems.
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for analyzing volatile and thermally stable metabolites. For the analysis of naphthalene metabolites, which often contain polar hydroxyl groups, a derivatization step such as silylation is typically required to increase their volatility. uzh.ch In one established method, urine samples are first treated with an enzyme (enzymatic hydrolysis) to free the metabolites from their conjugated forms (e.g., glucuronides or sulfates). uzh.ch Following this, the analytes are purified and concentrated using solid-phase extraction. uzh.ch After derivatization, the sample is introduced into the gas chromatograph, where the metabolites are separated based on their boiling points and interaction with the stationary phase. uzh.ch The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum that allows for their identification. uzh.ch
Liquid chromatography-mass spectrometry (LC-MS) is particularly advantageous for analyzing polar, non-volatile, and thermally labile metabolites without the need for derivatization. Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry has been effectively used to profile the metabolic changes in organisms exposed to naphthalene. nih.gov This approach allows for the direct analysis of aqueous samples, providing a comprehensive snapshot of the metabolome. nih.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of an unknown compound. This capability is crucial for the characterization of Naphthalene 1,2-oxide adducts—products formed when the reactive epoxide covalently binds to macromolecules like DNA or proteins. The precise mass measurements from HRMS allow researchers to distinguish between compounds with very similar nominal masses, which is essential for confidently identifying specific adducts. Techniques such as Ultra-Performance Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (UPLC-ESI-HRMS) are employed to separate these complex biological mixtures and obtain high-quality mass spectra of the adducts. nih.gov This level of accuracy is fundamental in mechanistic toxicology to confirm the covalent modification of cellular targets by reactive metabolites.
Tandem mass spectrometry (MS/MS) is an indispensable tool for gaining structural information and enhancing the specificity of analysis. In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. This process provides a fragmentation fingerprint that is characteristic of the molecule's structure.
In mechanistic studies, MS/MS is used to confirm the identity of metabolites by comparing their fragmentation patterns to those of authentic standards or to patterns predicted from known chemical principles. For example, a method using gas chromatography-tandem mass spectrometry (GC-MS/MS) has been developed for the simultaneous determination of key naphthalene metabolites, including 1,2-dihydroxynaphthalene, 1-naphthol (B170400), and 2-naphthol (B1666908), in urine. uzh.ch
In the broader field of metabolomics, MS/MS is used in both targeted and untargeted approaches. Untargeted metabolomics aims to measure as many metabolites as possible in a sample to identify global changes in response to a stimulus, such as naphthalene exposure. nih.gov The fragmentation data from MS/MS are used to identify unknown compounds by matching them to spectral libraries or by de novo structural elucidation. nih.gov This approach can reveal unexpected metabolic pathways or biomarkers of exposure and effect. nih.govplos.org
| Analytical Method | Application in Naphthalene Metabolite Analysis | Key Findings/Capabilities |
| GC-MS/MS | Simultaneous determination of 1,2-dihydroxynaphthalene, 1-naphthol, and 2-naphthol in urine. uzh.ch | Requires enzymatic hydrolysis and derivatization; provides high sensitivity and specificity for quantitative analysis. uzh.ch |
| UPLC-ESI-HRMS | Non-targeted metabolomics to study the toxic effects of naphthalene. nih.gov | Enables the depiction of metabolic profiles and identification of a wide range of metabolites without derivatization. nih.gov |
| LC/MS/MS | Quantitation of bound residues in tissues. acs.org | Improves the ability to quantify adducts formed between reactive metabolites and macromolecules. acs.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. omicsonline.orgweebly.com It provides detailed information about the carbon-hydrogen framework of a molecule, the chemical environment of individual atoms, and the connectivity between them. slideshare.netresearchgate.net For the study of this compound and its derivatives, NMR is critical for confirming the exact structure of isolated metabolites and reaction products. plos.org
One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in a molecule. omicsonline.org For more complex structures, two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish through-bond connectivities, allowing for the unambiguous assignment of the entire molecular structure. omicsonline.orgresearchgate.net
The "NIH shift" is a chemically significant intramolecular rearrangement that occurs during the enzymatic hydroxylation of aromatic compounds. To investigate this mechanism in naphthalene metabolism, stable isotope labeling, particularly with deuterium (B1214612), is used in conjunction with NMR and mass spectrometry. nih.gov
In these experiments, a specifically deuterated naphthalene substrate (e.g., naphthalene-1,4-d₂) is administered, and the resulting metabolites are isolated. nih.gov By analyzing the position and retention of the deuterium label in the hydroxylated products using NMR spectroscopy, researchers can trace the migration of the deuterium atom during the reaction. This provides direct evidence for the NIH shift mechanism, which proceeds through an arene oxide intermediate like this compound. The presence or absence of the deuterium label at specific positions in the final naphthol products confirms the pathway of the hydroxylation reaction.
Spectroscopic Characterization of this compound Intermediates
The direct spectroscopic characterization of this compound and its subsequent intermediates is challenging due to their high reactivity and short lifetimes. However, techniques such as ultraviolet (UV) spectroscopy have been employed to monitor the reactions of these intermediates. nih.gov this compound itself has a distinct UV absorption spectrum that can be used to follow its formation and subsequent enzymatic or non-enzymatic reactions. acs.orgnih.gov For instance, the conversion of the oxide to its various products, such as 1,2-dihydro-1,2-dihydroxynaphthalene or naphthols, can be monitored by observing the changes in the UV spectrum over time. nih.gov
Microcalorimetric Techniques for Kinetic and Thermodynamic Analyses of this compound Reactions
Microcalorimetry is a powerful technique for directly measuring the heat changes associated with chemical reactions, providing fundamental kinetic and thermodynamic data. Heat-flow microcalorimetry has been used to measure the kinetics and reaction enthalpy (ΔH) of the acid-catalyzed ring-opening of this compound to form naphthols. nih.gov
This method measures the rate of heat evolution during the reaction, which is directly proportional to the reaction rate. By analyzing the heat flow as a function of time, researchers can determine rate constants and activation energies. Furthermore, the total heat released or absorbed during the reaction provides a direct measure of the reaction enthalpy. These experimental thermodynamic values are crucial for understanding the stability and reactivity of this compound and for validating computational chemistry models. nih.govacs.org
| Parameter | Value for Acid-Catalyzed Ring Opening of this compound | Technique |
| Reaction Enthalpy (ΔH) | -51.3 ± 1.7 kcal/mol nih.gov | Heat-flow Microcalorimetry |
| Thermodynamic Stability | Considered to have unusually large thermodynamic stability for an epoxide. nih.gov | Microcalorimetry and Computational (DFT) Study |
Future Directions and Emerging Research Avenues for Naphthalene 1,2 Oxide
Development of Novel Biocatalysts for Specific Naphthalene (B1677914) 1,2-Oxide Transformations
The development of novel biocatalysts is a promising avenue for harnessing the synthetic potential of naphthalene 1,2-oxide. Researchers are focusing on enzymes that can produce and transform this epoxide with high specificity.
Fungal peroxygenases, for instance, have been shown to be effective in the biocatalytic epoxidation of naphthalene. nih.govwhiterose.ac.uk These enzymes, such as the recombinant peroxygenase from Agrocybe aegerita (rAaeUPO), can generate this compound from naphthalene under mild conditions. whiterose.ac.ukacs.org The process utilizes hydrogen peroxide as the oxygen source, and isotope labeling studies have confirmed the incorporation of the oxygen atom from H₂O₂ into the epoxide. nih.gov A significant advantage of these biocatalysts is their potential for producing chiral epoxides, which are valuable for synthesizing specific stereoisomers of various compounds. nih.govwhiterose.ac.uk
Current research efforts are directed towards:
Enzyme Evolution: Evolving peroxygenases and other enzymes like P450 monooxygenases to enhance their activity, stability, and selectivity for naphthalene epoxidation. nih.govacs.org
Reaction Optimization: Investigating the optimal conditions for biocatalytic reactions, including enzyme and substrate concentrations, to maximize the yield of this compound while minimizing its rearrangement to byproducts like 1-naphthol (B170400). nih.govacs.org
Immobilization: Developing methods for immobilizing these biocatalysts on solid supports to improve their reusability and stability in industrial processes. google.com
Below is a table summarizing key enzymes involved in naphthalene transformations:
| Enzyme Type | Organism/Source | Reaction Catalyzed | Reference |
| Peroxygenase | Agrocybe aegerita | Naphthalene → this compound | whiterose.ac.ukacs.org |
| Naphthalene Dioxygenase (NDO) | Pseudomonas putida | Naphthalene → cis-Naphthalene dihydrodiol | frontiersin.org |
| Proline Hydroxylase (engineered) | Sinorhizobium meliloti | Hydroxylation of various compounds | google.com |
| Cytochrome P450 | Fungi, Mammals | Naphthalene → this compound | orst.edunih.gov |
Advanced Computational Modeling for Predicting this compound Reactivity and Metabolism
Advanced computational modeling is becoming an indispensable tool for understanding the behavior of this compound. Theoretical methods, such as Density Functional Theory (DFT), are being employed to predict its reactivity, stability, and metabolic fate. acs.orgnih.govscialert.net
Computational studies have provided insights into the thermodynamic and kinetic stability of this compound. acs.orgnih.govscialert.net For example, DFT calculations have been used to determine the heat of formation and LUMO-HOMO energy differences for naphthalene and its metabolites. scialert.net These calculations indicate that while this compound has low thermodynamic stability, its kinetic lability is influenced by its electronic structure. scialert.net
Key areas of focus in computational modeling include:
Reaction Energetics: Calculating the activation energies and reaction enthalpies for processes like the acid-catalyzed ring-opening of the epoxide to form naphthols. acs.orgnih.gov
Solvation Effects: Modeling the influence of the solvent environment on the stability and reactivity of this compound. nih.govscialert.net
Metabolic Pathway Prediction: Simulating the interactions of this compound with metabolic enzymes to predict the formation of various downstream metabolites. scialert.net
The following table presents some calculated properties of this compound and related compounds from computational studies:
| Compound | Property | Value | Method | Reference |
| This compound | Heat of Formation | 86.12 kcal/mol | Molecular Mechanics | scialert.net |
| This compound | Solvation Energy | -7.30 kcal/mol | PM3 | scialert.net |
| This compound | Solvation Energy | -6.96 kcal/mol | DFT | scialert.net |
| This compound | Reaction Enthalpy (Aromatization) | -51.3 ± 1.7 kcal/mol | Microcalorimetry | acs.orgnih.gov |
| 1-Naphthol | Solvation Energy | -6.73 kcal/mol | PM3 | scialert.net |
Mechanistic Understanding of this compound in Environmental Bioremediation Processes
Understanding the role of this compound is crucial for improving bioremediation strategies for environments contaminated with polycyclic aromatic hydrocarbons (PAHs). While the direct detection of the epoxide in environmental samples is challenging due to its reactivity, its formation is a key step in the aerobic degradation of naphthalene by various microorganisms. orst.edufrontiersin.orgnih.gov
Microbial degradation of naphthalene is often initiated by dioxygenase enzymes, which convert it to cis-1,2-dihydroxy-1,2-dihydronaphthalene (naphthalene dihydrodiol). orst.edufrontiersin.org This is a different intermediate than the 1,2-oxide, which is typically formed by monooxygenases. nih.gov However, understanding the complete network of metabolic pathways is essential. For instance, some fungal degradation pathways do proceed via naphthalene-1,2-oxide. orst.edu
Future research in this area aims to:
Identify Key Microorganisms: Isolate and characterize novel bacterial and fungal strains with high efficiency in degrading naphthalene via pathways involving epoxide intermediates. frontiersin.orgnih.gov
Elucidate Degradation Pathways: Use advanced analytical techniques to identify and quantify the transient intermediates, including epoxides and diols, formed during naphthalene biodegradation. nih.gov
Genomic and Metagenomic Studies: Analyze the genomes of naphthalene-degrading microbes to identify the genes and operons responsible for the synthesis and transformation of epoxide intermediates. frontiersin.org
This compound as a Building Block in Organic Synthesis
The unique chemical structure of this compound makes it a valuable building block, or synthon, in organic synthesis. Its strained epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of various functional groups and the construction of complex molecular architectures. nih.govwhiterose.ac.ukacs.org
A particularly promising application is in the synthesis of chiral trans-disubstituted cyclohexadiene derivatives. nih.govwhiterose.ac.ukacs.org These compounds are versatile intermediates for the synthesis of natural products and active pharmaceutical ingredients (APIs). nih.gov The chemoenzymatic approach, which combines the biocatalytic generation of naphthalene epoxide with subsequent chemical transformations, offers a more direct and efficient route to these valuable molecules compared to traditional multi-step synthetic methods. whiterose.ac.uk For example, the nucleophilic ring-opening of the enzymatically generated epoxide with an azide (B81097) nucleophile has been shown to occur with high regioselectivity. nih.govwhiterose.ac.ukacs.org
Emerging trends in this area include:
Asymmetric Synthesis: Developing methods for the enantioselective synthesis of optically active this compound and its derivatives. acs.org
Tandem Reactions: Designing one-pot reactions where the in-situ generated this compound is immediately used in subsequent transformations. whiterose.ac.uk
Synthesis of Novel Derivatives: Exploring the reaction of this compound with a wider range of nucleophiles to create a diverse library of naphthalene-based compounds. nih.gov
Exploration of this compound Derivatives in Materials Science
The exploration of naphthalene derivatives in materials science is a rapidly growing field, with applications in organic electronics and polymer chemistry. google.comnih.gov While research has historically focused on more stable naphthalene derivatives, the reactivity of this compound presents an opportunity for creating novel materials with unique properties.
Naphthalene-containing polymers are being investigated for applications such as precursors for polycarbonates. google.com The introduction of functional groups via the ring-opening of this compound could be a strategy to synthesize monomers for novel polymers. These polymers could possess enhanced thermal stability or specific optical properties.
In the realm of organic electronics, naphthalene derivatives are used as building blocks for organic semiconductor materials in devices like organic field-effect transistors (OFETs). nih.gov The synthesis of novel naphthalene derivatives through the functionalization of a this compound precursor could lead to materials with tailored electronic properties, such as improved charge carrier mobility. nih.gov
Future research directions may include:
Polymer Synthesis: Using di-functionalized naphthalene derivatives, potentially synthesized from this compound, as monomers for condensation polymerization to create high-performance polymers.
Functional Materials: Incorporating naphthalene epoxide-derived moieties into materials to tune their surface properties, reactivity, or responsiveness to external stimuli.
Organic Semiconductors: Designing and synthesizing novel naphthalene-based molecules derived from the epoxide for use in advanced electronic applications. nih.gov
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways and enzymes involved in the formation and degradation of naphthalene 1,2-oxide?
- Answer : this compound is formed via cytochrome P450 (CYP)-mediated oxidation of naphthalene, primarily in the liver . This epoxide undergoes spontaneous rearrangement to 1-naphthol or 2-naphthol, which are conjugated with glucuronides or sulfates for excretion. Alternatively, it is hydrolyzed by epoxide hydrolase to 1,2-dihydroxynaphthalene, which is further oxidized to 1,2-naphthoquinone (a cataractogenic agent) via dihydrodiol dehydrogenase . Key enzymes include CYP1A1, CYP2F2, and epoxide hydrolase.
Q. How can researchers reliably detect and quantify this compound and its metabolites in biological samples?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly used. For example, 1,2-dihydroxynaphthalene can be quantified using conjugated reference compounds (e.g., deuterated internal standards) to account for matrix effects . Stability studies of adducts (e.g., hemoglobin or albumin conjugates) are critical to ensure accurate measurement .
Q. What experimental evidence links this compound to systemic toxicity, such as cataracts or haemolytic anemia?
- Answer : In vivo studies in rodents and rabbits show that 1,2-naphthoquinone (a downstream metabolite) binds to lens proteins, leading to oxidative stress and cataracts . Haemolytic anemia is attributed to redox cycling of naphthoquinones, generating reactive oxygen species (ROS) that damage erythrocytes . Dose-response relationships in animal models correlate with urinary metabolite levels in exposed humans .
Advanced Research Questions
Q. What methodologies are effective for synthesizing enantiomerically pure this compound for mechanistic studies?
- Answer : Rhodium-catalyzed enantioselective isomerization of meso-oxabicyclic alkenes yields 1,2-naphthalene oxide with high enantioselectivity (up to 95% ee) . Computational modeling suggests reductive elimination kinetics govern stereochemical outcomes . Alternatively, fungal peroxygenases (e.g., Agrocybe aegerita) catalyze epoxidation with transient epoxide intermediates .
Q. How should researchers design in vivo studies to assess species-specific differences in this compound metabolism?
- Answer : Use recombinant enzyme systems to compare conversion rates across species. For example:
Q. What strategies resolve contradictions in toxicity data between epidemiological and controlled exposure studies?
- Answer : Apply risk-of-bias (RoB) assessment tools:
- Key RoB criteria : Exposure characterization accuracy, blinding in animal studies, attrition bias .
- Tier studies as "high," "medium," or "low" confidence based on these criteria . For example, human observational studies often lack precise exposure metrics, whereas controlled animal studies may overlook interspecies metabolic differences .
Q. How does glutathione S-transferase (GST) activity modulate the detoxification of this compound?
- Answer : GSTs catalyze conjugation of glutathione (GSH) to the epoxide, forming stable adducts (e.g., (1R)-glutathionyl-(2R)-hydroxy-1,2-dihydronaphthalene) . Knockout mouse models (e.g., GSTA4⁻/⁻) show increased susceptibility to hepatic necrosis, confirming GST's protective role . Quantify GSH depletion and adduct accumulation as biomarkers of detoxification efficiency.
Q. What are the challenges in studying the stability of this compound in environmental or biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
